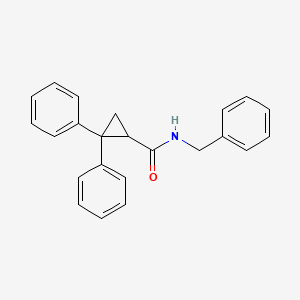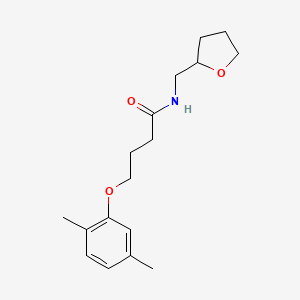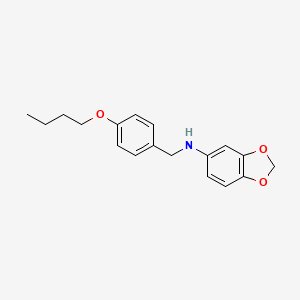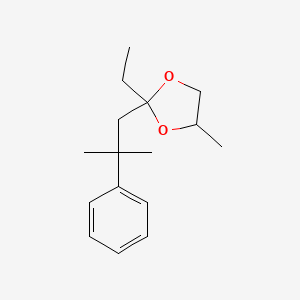
N-benzyl-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,2-diphenylcyclopropanecarboxamide, also known as BDPC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. BDPC has gained attention in the scientific community due to its potential medical applications, especially in the field of neuroscience.
Mécanisme D'action
N-benzyl-2,2-diphenylcyclopropanecarboxamide acts on several neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and cholinergic systems. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and cognitive function. N-benzyl-2,2-diphenylcyclopropanecarboxamide also acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-benzyl-2,2-diphenylcyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. N-benzyl-2,2-diphenylcyclopropanecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2,2-diphenylcyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity. However, one limitation is that it is a synthetic compound, which can make it more difficult to study than natural compounds. Additionally, N-benzyl-2,2-diphenylcyclopropanecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-benzyl-2,2-diphenylcyclopropanecarboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta plaques in the brain. Another area of interest is its potential use in the treatment of depression, as it has been found to increase levels of serotonin and dopamine in the brain. Further research is also needed to fully understand the safety and efficacy of N-benzyl-2,2-diphenylcyclopropanecarboxamide in humans.
Méthodes De Synthèse
N-benzyl-2,2-diphenylcyclopropanecarboxamide can be synthesized through a multi-step process starting with the reaction of benzylmagnesium chloride with 2,2-diphenylcyclopropanecarboxylic acid. The resulting intermediate is then reacted with thionyl chloride to yield the corresponding acid chloride, which is finally reacted with benzylamine to produce N-benzyl-2,2-diphenylcyclopropanecarboxamide.
Applications De Recherche Scientifique
N-benzyl-2,2-diphenylcyclopropanecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. N-benzyl-2,2-diphenylcyclopropanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to enhance cognitive function and memory retention.
Propriétés
IUPAC Name |
N-benzyl-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c25-22(24-17-18-10-4-1-5-11-18)21-16-23(21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOSRJDSAYJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxy-4-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5196589.png)
![(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5196592.png)
![1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5196597.png)
![9,10-dimethoxy-2,4-diphenyl-6,7-dihydropyrido[2,1-a]isoquinolinium perchlorate](/img/structure/B5196606.png)

![1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B5196614.png)
![N-{2-[(3-acetylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5196627.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5196631.png)

![1-acetyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5196649.png)
![4-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5196658.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)

